(1Z,1'Z)-2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)
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Overview
Description
(1Z,1’Z)-2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) is a complex organic compound characterized by its bipyridine core and dimethylethenamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,1’Z)-2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core is synthesized through a coupling reaction of pyridine derivatives.
Introduction of Dimethylethenamine Groups: The dimethylethenamine groups are introduced via a substitution reaction, where the bipyridine core reacts with N,N-dimethylethenamine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1Z,1’Z)-2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
(1Z,1’Z)-2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of (1Z,1’Z)-2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) involves its interaction with molecular targets such as metal ions and biological macromolecules. The bipyridine core can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. The dimethylethenamine groups may interact with biological membranes, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the dimethylethenamine groups.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
N,N-Dimethylethylenediamine: A compound with similar dimethylethenamine groups but lacking the bipyridine core.
Uniqueness
(1Z,1’Z)-2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) is unique due to its combination of the bipyridine core and dimethylethenamine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in coordination chemistry, biological imaging, and therapeutic research.
Properties
Molecular Formula |
C18H22N4 |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
(Z)-2-[2-[4-[(Z)-2-(dimethylamino)ethenyl]pyridin-2-yl]pyridin-4-yl]-N,N-dimethylethenamine |
InChI |
InChI=1S/C18H22N4/c1-21(2)11-7-15-5-9-19-17(13-15)18-14-16(6-10-20-18)8-12-22(3)4/h5-14H,1-4H3/b11-7-,12-8- |
InChI Key |
PMOOYDXWOVKBRY-OXAWKVHCSA-N |
Isomeric SMILES |
CN(/C=C\C1=CC(=NC=C1)C2=NC=CC(=C2)/C=C\N(C)C)C |
Canonical SMILES |
CN(C)C=CC1=CC(=NC=C1)C2=NC=CC(=C2)C=CN(C)C |
Origin of Product |
United States |
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